N-5984 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

185035-23-8 |

|---|---|

Molecular Formula |

C20H23Cl2NO5 |

Molecular Weight |

428.3 g/mol |

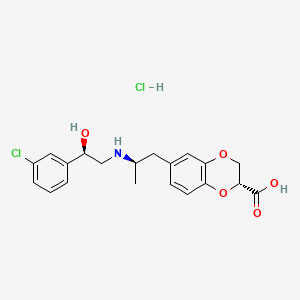

IUPAC Name |

(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C20H22ClNO5.ClH/c1-12(22-10-16(23)14-3-2-4-15(21)9-14)7-13-5-6-17-18(8-13)26-11-19(27-17)20(24)25;/h2-6,8-9,12,16,19,22-23H,7,10-11H2,1H3,(H,24,25);1H/t12-,16+,19-;/m1./s1 |

InChI Key |

WYYDSQVPYKSNHF-VXTSHZJESA-N |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)O[C@H](CO2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC(CO2)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

N-5984 Hydrochloride: A Technical Guide to its Mechanism of Action as a Sphingosine-1-Phosphate Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5984 hydrochloride, also known as KRP-203 and Mocravimod, is a potent and orally active immunomodulator that functions as a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] As a prodrug, it undergoes in vivo phosphorylation to its active metabolite, which then exerts its pharmacological effects. The primary mechanism of action involves the functional antagonism of S1P1 receptors expressed on lymphocytes. This leads to the sequestration of these immune cells within secondary lymphoid organs, preventing their egress and infiltration into sites of inflammation. This targeted modulation of lymphocyte trafficking underlies its therapeutic potential in a range of immune-mediated diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological pathways.

Core Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration

This compound is a synthetic immunomodulator that shares structural similarities with the approved drug fingolimod (FTY720).[3] It is a prodrug that is converted in vivo to its active phosphorylated form, KRP-203-phosphate, by sphingosine kinase 2.[4] The active metabolite then acts as a potent agonist at S1P receptors.

The therapeutic effects of this compound are primarily attributed to its high affinity and agonist activity at the S1P1 receptor subtype.[1][2][5] S1P1 is a G protein-coupled receptor crucial for regulating the egress of lymphocytes from secondary lymphoid organs, such as the lymph nodes and spleen, into the bloodstream and lymphatic circulation. By binding to and activating S1P1 on lymphocytes, this compound's active metabolite induces the internalization and degradation of the receptor. This functional antagonism blocks the lymphocytes' ability to respond to the endogenous S1P gradient that normally guides their exit from lymphoid tissues. Consequently, lymphocytes are sequestered within the lymph nodes, leading to a reversible reduction in the number of circulating peripheral blood mononuclear cells, particularly T cells and B cells.[3][6][7] This sequestration prevents the migration of activated lymphocytes to inflammatory sites, thereby suppressing the immune response.[5]

This compound also exhibits agonist activity at S1P4 and S1P5 receptors, with partial agonism at the S1P3 receptor.[8] Notably, its selectivity for S1P1 over S1P3 is considered a key feature, as S1P3 activation has been associated with adverse cardiac effects such as bradycardia.[5][9]

Signaling Pathway

The binding of phosphorylated this compound to the S1P1 receptor on a lymphocyte initiates a signaling cascade that ultimately leads to the internalization of the receptor and the cell's retention in the lymph node.

Caption: N-5984-P binds to S1P1, leading to lymphocyte sequestration.

Quantitative Data

The following tables summarize the available quantitative data for this compound (KRP-203) from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Activity

| Receptor Subtype | Assay Type | Species | EC50 (nM) | Source |

| S1P1 | Calcium Mobilization | Mouse | 0.84 | [1] |

| S1P1 | - | - | 1 | [8] |

| S1P3 | Calcium Mobilization | Mouse | >1,000 | [1] |

| S1P3 | - | Human | >1,000 | [9] |

| S1P4 | Calcium Mobilization | Mouse | 9.61 | [1] |

| S1P4 | - | - | 10 | [8] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Species | This compound Dose | Key Findings | Source |

| Minor Histocompatibility Complex-Disparate Heart Transplantation | Rat | 0.1 and 1 mg/kg/day (oral) | Prolonged graft survival and attenuated chronic rejection. | [2] |

| IL-10-/- Mouse Model of Colitis | Mouse | 0.3 mg/kg | Prevented wasting syndrome, decreased diarrhea and colonic inflammatory cell infiltration, and increased colon length. | [1] |

| Experimental Autoimmune Myocarditis | Rat | Not specified | Significantly attenuated inflammation area, heart weight/body weight ratio, and improved left ventricular function. | [6] |

| Renal Transplantation (with Cyclosporine A) | Rat | 0.3 mg/kg/day (with 1 mg/kg/day CsA) | Significantly prolonged renal allograft survival. | [9] |

Table 3: Clinical Trial Data (Ulcerative Colitis)

| Study Phase | Population | Treatment | Primary Endpoint | Result | Source |

| Proof-of-Concept | Moderately active, 5-aminosalicylate-refractory ulcerative colitis | 1.2 mg KRP203 daily for 8 weeks | Clinical remission | 14% (2/14) in the KRP203 group vs. 0% (0/8) in the placebo group (not statistically significant). | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study the efficacy of therapeutic agents for inflammatory bowel disease.

-

Objective: To induce acute colitis in mice to evaluate the therapeutic effect of this compound.

-

Animals: C57BL/6 or BALB/c mice are commonly used.

-

Materials:

-

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.

-

This compound (KRP-203).

-

Sterile drinking water.

-

Animal balance.

-

Reagents for assessing disease activity (e.g., Hemoccult test).

-

-

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Record the baseline body weight of each mouse.

-

Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be determined empirically based on the mouse strain and specific DSS batch.

-

Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control mice receive regular drinking water.

-

Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 0.3 mg/kg).

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool (hematochezia).

-

At the end of the treatment period, euthanize the mice and collect the colons.

-

Measure the colon length from the cecum to the anus.

-

Collect tissue samples for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.

-

Tissue can also be processed for myeloperoxidase (MPO) assay to quantify neutrophil infiltration or for cytokine analysis (e.g., via ELISA or RT-PCR).[10][11][12][13][14]

-

Experimental Workflow for DSS-Induced Colitis

Caption: Workflow for evaluating N-5984 in a DSS-induced colitis model.

Experimental Autoimmune Myocarditis (EAM) in Rats

This model is used to investigate autoimmune-mediated heart inflammation.

-

Objective: To induce autoimmune myocarditis in rats to assess the immunomodulatory effects of this compound.

-

Animals: Lewis rats are a commonly used susceptible strain.

-

Materials:

-

Porcine cardiac myosin.

-

Complete Freund's Adjuvant (CFA).

-

This compound (KRP-203).

-

Equipment for immunization (syringes, needles).

-

Echocardiography equipment for functional assessment.

-

-

Procedure:

-

On day 0, immunize rats with an emulsion of porcine cardiac myosin and CFA, typically via subcutaneous injection into the footpads.

-

Administer this compound or vehicle control daily by oral gavage. Treatment can be initiated either prophylactically (from day 0) or therapeutically (after disease onset).

-

Monitor the animals for clinical signs of heart failure.

-

Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

On day 21 (or another predetermined endpoint), euthanize the rats and harvest the hearts.

-

Measure the heart weight to body weight ratio.

-

Process heart tissue for histological examination to score the severity of inflammation and myocardial damage.

-

Perform immunohistochemistry to identify infiltrating immune cell populations (e.g., CD4+ T cells, macrophages).

-

Analyze peripheral blood by flow cytometry to quantify lymphocyte populations.[6][15][16]

-

Concluding Remarks

This compound (KRP-203, Mocravimod) is a selective S1P1 receptor agonist with a well-defined mechanism of action centered on the modulation of lymphocyte trafficking. By inducing the sequestration of lymphocytes in secondary lymphoid organs, it effectively reduces the inflammatory infiltrate at sites of pathology. Preclinical studies have demonstrated its efficacy in various models of autoimmune disease and allograft rejection. While a clinical trial in ulcerative colitis did not meet its primary efficacy endpoint, the compound was found to be safe and well-tolerated, and it is currently under investigation for other indications, such as in the context of allogeneic hematopoietic stem cell transplantation.[7][17][18][19][20][21][22] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further exploration and potential therapeutic application of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mocravimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The novel sphingosine-1-phosphate receptor modulator KRP-203 prevents myocardial ischemia–reperfusion injury by preserving mitochondrial function through activation of the RISK and SAFE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel sphingosine-1-phosphate receptor agonist KRP-203 attenuates rat autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. Use of sphingosine-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute DSS Colitis (Mouse Model) | Animals in Science [queensu.ca]

- 12. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. socmucimm.org [socmucimm.org]

- 14. yeasenbio.com [yeasenbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Experimental Autoimmune Myocarditis in A/J mice Is an Interleukin-4-Dependent Disease with a Th2 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mocravimod, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. clinicaltrials.eu [clinicaltrials.eu]

- 19. clinicaltrials.eu [clinicaltrials.eu]

- 20. targetedonc.com [targetedonc.com]

- 21. priothera.com [priothera.com]

- 22. Priothera Receives Fast Track Designation for mocravimod in Combination with Allogeneic Hematopoietic Stem Cell Transplant (HSCT) for Post Remission Therapy of Acute Myeloid Leukemia (AML) Patients [prnewswire.com]

An In-Depth Technical Guide to the Biological Activity of KRP-203 (Mocravimod)

A Note on Nomenclature: While the initial topic specified KRP-204, extensive research has predominantly yielded data for the closely related compound KRP-203 , also known as Mocravimod . It is highly probable that "KRP-204" is a less common identifier for KRP-203 or a related analogue with limited publicly available information. This guide will focus on the biological activity of KRP-203, a well-characterized sphingosine-1-phosphate (S1P) receptor modulator.

Executive Summary

KRP-203 is a potent and orally active second-generation sphingosine-1-phosphate receptor (S1PR) modulator.[1] As a prodrug, it is phosphorylated in vivo to its active form, which then acts as a functional antagonist, primarily at the S1P₁ receptor subtype.[1] This activity leads to the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes and exerting a potent immunomodulatory effect.[2][3] This mechanism of action underlies its therapeutic potential in various autoimmune diseases and in preventing allograft rejection.

Core Mechanism of Action: S1P₁ Receptor Modulation and Lymphocyte Sequestration

The primary biological activity of KRP-203 stems from its high affinity for the S1P₁ receptor on lymphocytes.[4] The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, is dependent on a gradient of sphingosine-1-phosphate (S1P), with higher concentrations in the blood and lymph compared to the lymphoid tissues.[5] Lymphocytes express S1P₁ receptors, which sense this gradient and guide their exit.

KRP-203, in its phosphorylated active form, binds to S1P₁ receptors, initially acting as an agonist. This binding, however, leads to the internalization and subsequent degradation of the S1P₁ receptor.[1] The loss of surface S1P₁ receptors renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymphoid organs.[2] This reversible lymphocyte sequestration is the cornerstone of KRP-203's immunomodulatory effects.

dot

Caption: KRP-203 is phosphorylated in vivo and binds to S1P1 receptors on lymphocytes, leading to receptor internalization and degradation, which in turn prevents lymphocyte egress and causes their sequestration in lymphoid organs.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of KRP-203.

Table 1: In Vitro Receptor Activity of KRP-203

| Assay Type | Receptor Subtype | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | Mouse S1P₁ | CHO-K1 | EC₅₀ | 0.84 nM | [1] |

| Calcium Mobilization | Mouse S1P₃ | CHO-K1 | EC₅₀ | >1,000 nM | [1] |

| Calcium Mobilization | Mouse S1P₄ | CHO-K1 | EC₅₀ | 9.61 nM | [1] |

Table 2: In Vivo Pharmacodynamic Effects of KRP-203

| Animal Model | Dose | Effect | Time Point | Reference |

| LDL-R -/- Mice | 3.0 mg/kg | Marked decrease in absolute lymphocyte count | 16 weeks | [6] |

| LDL-R -/- Mice | 3.0 mg/kg | Decrease in CD4+, CD8+, and CD19+ cells | 16 weeks | [6] |

| Rat Heart Allograft | 0.1 and 1 mg/kg/day | Reduced number of peripheral blood mononuclear cells (lymphocytes and monocytes) | Not specified | [2] |

| Rat Autoimmune Myocarditis | Not specified | Reduced number of peripheral CD4 and CD8 T cells | Not specified | [3] |

Signaling Pathways

Activation of S1P₁ receptors by KRP-203 initiates downstream signaling cascades. S1P₁ is primarily coupled to the Gαi family of G proteins.[5] This leads to the activation of several intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway.

In the context of cardioprotection, KRP-203 has been shown to activate the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) pathways in cardiomyocytes, independently of its effects on lymphocytes.[7]

dot

Caption: KRP-203-phosphate activates S1P1 receptors, leading to the stimulation of the RISK (PI3K/Akt, ERK) and SAFE (JAK/STAT3) signaling pathways, which contribute to cardioprotection.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency (EC₅₀) of KRP-203 at different S1P receptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual mouse S1P receptor subtypes (S1P₁, S1P₃, S1P₄).

-

Methodology:

-

Cells are plated in a 96-well plate and grown to confluence.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of KRP-203 are added to the wells.

-

Changes in intracellular calcium concentration are measured by detecting the fluorescence signal over time using a fluorescence plate reader.

-

The EC₅₀ value is calculated from the dose-response curve.

-

In Vivo Lymphocyte Sequestration Assay

This assay measures the pharmacodynamic effect of KRP-203 on circulating lymphocyte counts.

-

Animal Model: Mice or rats.

-

Methodology:

-

Animals are administered KRP-203 orally at various doses.

-

Blood samples are collected at different time points post-administration (e.g., 0, 4, 8, 24, 48 hours).

-

Total and differential leukocyte counts are determined using an automated hematology analyzer or by flow cytometry.

-

The percentage reduction in circulating lymphocytes is calculated relative to baseline or a vehicle-treated control group.

-

dot

Caption: A schematic workflow for assessing the in vivo lymphocyte sequestration activity of KRP-203.

Rat Heart Allograft Model

This model is used to evaluate the efficacy of KRP-203 in preventing organ transplant rejection.[2]

-

Animal Strains: A minor histocompatibility complex (mHC)-disparate combination (e.g., LEW to F344 rats) or a major histocompatibility complex (MHC)-incompatible combination (e.g., DA to LEW rats).

-

Methodology:

-

Heterotopic heart transplantation is performed, where the donor heart is transplanted into the recipient's abdomen.

-

Recipient rats are treated daily with KRP-203 (e.g., 0.1 and 1 mg/kg/day, orally) or a vehicle control, starting from the day of transplantation.

-

Graft survival is monitored by daily palpation of the transplanted heart. Rejection is defined as the cessation of a palpable heartbeat.

-

At the end of the study, the transplanted hearts are harvested for histopathological and immunohistochemical analysis to assess the degree of inflammation, cellular infiltration, and tissue damage.

-

Conclusion

KRP-203 (Mocravimod) is a potent S1P receptor modulator with a well-defined mechanism of action centered on lymphocyte sequestration. Its biological activity has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential as a therapeutic agent for autoimmune diseases and in transplantation. Further research will continue to elucidate the full spectrum of its biological effects and clinical applications.

References

- 1. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRP-203 Is a Desirable Immunomodulator for Islet Allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel sphingosine-1-phosphate receptor agonist KRP-203 attenuates rat autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RePORT ⟩ RePORTER [reporter.nih.gov]

- 5. ActivX Biosciences, Inc. Announces Positive Phase Ib and IIa Clinical Trial Results for KRP-104, a Flexible Dosing DPP-4 Inhibitor for Type 2 Diabetes - BioSpace [biospace.com]

- 6. The novel sphingosine-1-phosphate receptor modulator KRP-203 prevents myocardial ischemia-reperfusion injury by preserving mitochondrial function through activation of the RISK and SAFE signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel sphingosine-1-phosphate receptor modulator KRP-203 prevents myocardial ischemia–reperfusion injury by preserving mitochondrial function through activation of the RISK and SAFE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to N-5984 Hydrochloride: A Selective β3-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5984 hydrochloride, also known as KRP-204, is a potent and selective β3-adrenoceptor agonist. This technical guide provides a comprehensive overview of its chemical properties, a detailed, albeit currently unavailable, synthesis protocol, and its established biological activity. The document is intended to serve as a foundational resource for researchers in pharmacology and medicinal chemistry interested in the therapeutic potential of β3-adrenergic receptor modulation.

Chemical Identity and Properties

This compound is the hydrochloride salt of (2R)-6-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxy-ethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| Systematic Name | (2R)-6-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxy-ethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid hydrochloride |

| Synonyms | N-5984, KRP-204 |

| CAS Number | 220475-76-3 (for the free base) |

| Chemical Formula | Molecular Weight |

| C₂₀H₂₂ClNO₅ · HCl | 428.31 g/mol |

| Property | Value |

| Stereochemistry | Absolute |

| Defined Stereocenters | 3 |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature, the synthesis of structurally related β3-adrenoceptor agonists typically involves a multi-step process. The general approach often includes the stereoselective synthesis of key chiral intermediates, such as the substituted benzodioxane moiety and the chlorophenyl ethanolamine side chain. These intermediates are then coupled, followed by deprotection and salt formation to yield the final hydrochloride product.

A general synthetic workflow can be conceptualized as follows:

Characterization

| Analytical Technique | Expected Information |

| ¹H and ¹³C NMR | Confirmation of the chemical structure by identifying the chemical shifts and coupling constants of protons and carbons. |

| Infrared (IR) Spectroscopy | Identification of key functional groups such as hydroxyl (-OH), amine (-NH), carboxylic acid (-COOH), and aromatic rings. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the final compound. |

| Melting Point | A physical constant used as an indicator of purity. |

| Elemental Analysis | Confirmation of the elemental composition of the synthesized compound. |

Biological Activity and Signaling Pathway

N-5984 (KRP-204) is a selective β3-adrenoceptor agonist.[1] β3-adrenergic receptors are predominantly found in adipose tissue and the detrusor muscle of the urinary bladder.[2] Agonism of these receptors leads to the activation of a Gs protein-coupled signaling cascade.

The binding of N-5984 to the β3-adrenoceptor is expected to initiate the following signaling pathway:

Studies have shown that KRP-204 has a suppressive effect on the afferent pathway from the lower urinary tract.[1] Specifically, it has been demonstrated to suppress licking behavior in rats induced by the intravesical instillation of capsaicin, a response mediated by capsaicin-sensitive C-fiber afferent nerves.[1] This suggests that N-5984 may have therapeutic potential in conditions characterized by bladder hypersensitivity, such as overactive bladder. The EC₅₀ value for KRP-204 in CHO cells expressing human β3-adrenoceptors is reported to be 1.7 nM.[1]

Experimental Protocols

In Vitro β3-Adrenoceptor Agonist Activity Assay (General Protocol)

A common method to determine the agonist activity of a compound at the β3-adrenoceptor involves using a cell line, such as Chinese Hamster Ovary (CHO) cells, that has been stably transfected to express the human β3-adrenoceptor. The activation of the receptor is typically measured by quantifying the downstream production of cyclic AMP (cAMP).

Workflow:

In Vivo Model of Bladder Afferent Nerve Activity (Capsaicin-Induced Licking Behavior)

This protocol, as described for KRP-204, assesses the effect of the compound on bladder sensory nerve activity in rats.[1]

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized, and catheters are implanted in the bladder dome for intravesical instillation and in the stomach or femoral vein for drug administration.

-

Acclimation: On the day of the experiment, rats are placed in observation cages to acclimate.

-

Primary Challenge: Saline is infused into the bladder, followed by an infusion of a capsaicin solution (e.g., 30 µM). The duration of licking behavior is measured for a defined period (e.g., 30 minutes).

-

Drug Administration: this compound or a vehicle control is administered.

-

Secondary Challenge: The capsaicin challenge is repeated, and the duration of licking behavior is measured again.

-

Data Analysis: The effect of the drug is assessed by comparing the licking behavior during the secondary challenge to that of the primary challenge.

Conclusion

This compound (KRP-204) is a selective β3-adrenoceptor agonist with demonstrated in vitro potency and in vivo efficacy in a model of bladder afferent nerve activity. While detailed synthesis and characterization data are not widely published, its established biological profile suggests significant potential for further investigation as a therapeutic agent, particularly for urological conditions such as overactive bladder. This guide provides a summary of the current knowledge on this compound to facilitate future research and development efforts.

References

N-5984 Hydrochloride: An Obscure Compound with Limited Publicly Available Information

An extensive search for the discovery, history, and technical data of N-5984 hydrochloride, also known as KRP-204, has revealed a significant lack of publicly available information. Despite comprehensive searches of scientific databases, patent literature, and clinical trial registries, no substantive data regarding its development, mechanism of action, or experimental history could be retrieved. Therefore, the creation of an in-depth technical guide as requested is not feasible at this time.

This compound is cataloged in chemical databases, providing basic molecular information. Its systematic name is (2R)-6-((2R)-2-(((2R)-2-(3-CHLOROPHENYL)-2-HYDROXY-ETHYL)AMINO)PROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLIC ACID HYDROCHLORIDE, and its molecular formula is C20H23Cl2NO5.[1][2] However, beyond these fundamental chemical identifiers, the scientific and developmental history of this compound remains elusive.

Searches for its synonym, KRP-204, were equally unfruitful, often leading to information on unrelated compounds such as KRP-203, a different sphingosine-1-phosphate receptor agonist. This suggests that this compound may be a compound that was synthesized for research purposes but did not proceed to later stages of development, or that any associated research is proprietary and has not been disclosed in the public domain.

Without access to preclinical or clinical data, it is impossible to summarize quantitative findings, detail experimental protocols, or illustrate any associated signaling pathways. The core requirements for a technical whitepaper, including data tables and mechanistic diagrams, cannot be met due to the absence of foundational research.

It is possible that this compound was investigated by a pharmaceutical company or research institution that has chosen not to publish its findings. Such a scenario is common in drug development, where compounds that do not meet efficacy or safety endpoints in early screening are often abandoned without extensive public documentation.

References

- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

N-5984 Hydrochloride: A Technical Overview of its Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5984 hydrochloride is a small molecule of interest within the field of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its putative mechanism of action as a squalene synthase inhibitor. A detailed examination of the cholesterol biosynthesis pathway is presented to contextualize its therapeutic potential. While specific experimental data on this compound is limited in the public domain, this document synthesizes available information to serve as a foundational resource for research and development professionals.

Chemical Properties and Structure

This compound is a chiral organic compound containing a benzodioxine core structure. Its systematic name is (2R)-6-((2R)-2-(((2R)-2-(3-CHLOROPHENYL)-2-HYDROXY-ETHYL)AMINO)PROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLIC ACID HYDROCHLORIDE[1][2]. The presence of three defined stereocenters indicates its stereospecific nature, which is crucial for its biological activity[1][3].

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₂ClNO₅·HCl | [1][2] |

| Molecular Weight | 428.31 g/mol | [1] |

| CAS Number | 185035-23-8 | [2] |

| Free Base Formula | C₂₀H₂₂ClNO₅ | |

| Free Base Molecular Weight | 391.85 g/mol | |

| Synonyms | KRP-204, N5984 | [4] |

| SMILES | C--INVALID-LINK--O)O2">C@HNC--INVALID-LINK--O.Cl | [1][2] |

| InChI | InChI=1S/C20H22ClNO5.ClH/c1-12(22-10-16(23)14-3-2-4-15(21)9-14)7-13-5-6-17-18(8-13)26-11-19(27-17)20(24)25;/h2-6,8-9,12,16,19,22-23H,7,10-11H2,1H3,(H,24,25);1H/t12-,16+,19-;/m1./s1 | [1] |

Structural Representation

The two-dimensional structure of the N-5984 free base is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Key structural features of the N-5984 molecule.

Mechanism of Action: Squalene Synthase Inhibition

This compound is hypothesized to function as a squalene synthase inhibitor. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, also known as the mevalonate pathway. This enzyme catalyzes the first committed step in the formation of sterols, including cholesterol.

The Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. A simplified representation of this pathway, highlighting the role of squalene synthase, is provided below.

References

In Vitro and In Vivo Efficacy of KRP-204: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRP-204, also known as Mocravimod, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist that has demonstrated significant immunomodulatory and cardioprotective effects in preclinical studies. Its primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs and a subsequent reduction in peripheral lymphocyte counts. This prevents the infiltration of immune cells into tissues, making it a promising candidate for the treatment of autoimmune diseases and the prevention of allograft rejection. Additionally, KRP-204 exerts direct cardioprotective effects by activating the pro-survival RISK (Reperfusion Injury Salvage Kinase) and SAFE (Survivor Activating Factor Enhancement) signaling pathways in cardiomyocytes. This technical guide provides an in-depth overview of the in vitro and in vivo pharmacological profile of KRP-204, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling cascades.

In Vitro Effects of KRP-204

The in vitro activity of KRP-204 has been characterized through its selective binding to S1P receptors, its impact on lymphocyte migration, and its direct protective effects on cardiac cells.

S1P Receptor Binding and Functional Activity

KRP-204 exhibits high potency and selectivity for the S1P1 receptor subtype. This has been quantified in functional assays measuring calcium mobilization in engineered cell lines.

Table 1: In Vitro S1P Receptor Activation by KRP-204

| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |

|---|---|---|---|---|

| Murine S1P1 | Calcium Mobilization | CHO-K1 | 0.84 | [1] |

| Murine S1P3 | Calcium Mobilization | CHO-K1 | >1,000 | [1] |

| Murine S1P4 | Calcium Mobilization | CHO-K1 | 9.61 |[1] |

Influence on Lymphocyte Function

While the primary immunomodulatory effect of KRP-204 is the sequestration of lymphocytes, its direct impact on lymphocyte proliferation has also been assessed.

Table 2: Effect of KRP-204 on In Vitro Lymphocyte Proliferation

| Assay | Cell Type | Treatment | Finding | Reference |

|---|

| Mixed Lymphocyte Reaction (MLR) | Mouse Lymphocytes | KRP-203 (active metabolite) | Minimal inhibition of lymphocyte proliferation (12.6 ± 17.5%) |[2] |

Note: This finding is consistent with KRP-204's main mechanism of action being lymphocyte sequestration rather than direct inhibition of proliferation.

Direct Cardioprotective Effects in a Cellular Model

KRP-204 has shown to directly protect cardiomyocytes from hypoxia-reoxygenation (H/R) induced injury, an in vitro model of ischemia-reperfusion.

Table 3: In Vitro Cardioprotective Efficacy of KRP-204 in H9c2 Cardiomyocytes

| Parameter | KRP-204 Concentration (µM) | Outcome | Reference |

|---|---|---|---|

| Cell Viability (IC50) | 20.78 | - | [3] |

| Reduction of H/R-Induced Cell Mortality | 0.2, 1, 5 | Significant reduction, with 1 µM being the most effective concentration | [3] |

| Reduction of H/R-Induced LDH Release | 0.2, 1, 5 | Significant reduction, with 1 µM being the most effective concentration | [3] |

| Reduction of H/R-Induced Apoptosis | 0.2, 1, 5 | Significant reduction, with 1 µM being the most effective concentration |[3] |

In Vivo Effects of KRP-204

In vivo studies have corroborated the in vitro findings, demonstrating potent immunosuppressive and cardioprotective activities in various animal models.

Immunosuppression and Allograft Survival

KRP-204 has been shown to significantly prolong the survival of skin and heart allografts in rats.

Table 4: In Vivo Efficacy of KRP-204 in Rat Allograft Transplantation Models

| Allograft Model | KRP-204 Daily Dosage | Mean Survival Time (MST) | Control Group MST | Reference |

|---|---|---|---|---|

| mHC-disparate Skin Allograft | 0.3 mg/kg | >17.4 days | 8-9 days | [4] |

| mHC-disparate Skin Allograft | 1.0 mg/kg | >27.0 days | 8-9 days | [4] |

| mHC-disparate Skin Allograft | 3.0 mg/kg | >27.4 days | 8-9 days | [4] |

| mHC-disparate Heart Allograft | 0.1 and 1 mg/kg | Allografts survived without rejection | 3 of 8 grafts rejected by day 53 | [4] |

| MHC-incompatible Heart Allograft | Not specified | 9.7 days | 6-7 days |[4] |

Modulation of Peripheral Lymphocyte Counts

A key pharmacodynamic effect of KRP-204 is the reduction of circulating lymphocytes.

Table 5: Effect of KRP-204 on Peripheral Blood Mononuclear Cell Counts

| Animal Model | Observation | Reference |

|---|---|---|

| Rat | Reduced numbers of lymphocytes and monocytes; no effect on granulocytes | [5] |

| MRL/lpr Mice | Marked decrease in peripheral lymphocyte and monocyte counts |[6] |

Cardioprotection in Myocardial Ischemia-Reperfusion Injury

Pre-treatment with KRP-204 has been demonstrated to protect the heart from ischemia-reperfusion (I/R) injury in a rat model.

Table 6: In Vivo Cardioprotective Efficacy of KRP-204 in a Rat Model of Myocardial I/R

| Parameter | KRP-204 Treatment (mg/kg) | Result | Reference |

|---|---|---|---|

| Myocardial Infarct Size | 1 and 3 | Significant reduction | [3] |

| Left Ventricular Systolic Function | 1 and 3 | Significant improvement in LVIDd, LVIDs, EDV, and ESV | [3] |

| Cardiac Performance | 1 and 3 | Significant increase in Ejection Fraction (EF) and Fractional Shortening (FS) | [3] |

| Serum Cardiac Injury Markers | 1 and 3 | Significant reduction in CK-MB and LDH levels | [3] |

| Myocardial Apoptosis | 1 and 3 | Significant decrease |[3] |

Signaling Pathways Modulated by KRP-204

The therapeutic effects of KRP-204 are mediated through distinct signaling pathways in lymphocytes and cardiomyocytes.

S1P1 Receptor Signaling in Lymphocytes

The binding of KRP-204 to the S1P1 receptor on lymphocytes triggers a G-protein mediated signaling cascade that ultimately leads to receptor internalization and the sequestration of lymphocytes within lymph nodes.

Caption: KRP-204-mediated S1P1 signaling in lymphocytes.

Cardioprotective RISK and SAFE Signaling Pathways

In cardiomyocytes, KRP-204 activates the RISK and SAFE pathways, which converge on the mitochondria to inhibit apoptosis and preserve cellular function during ischemia-reperfusion.

Caption: Activation of RISK and SAFE pathways by KRP-204.

Key Experimental Protocols

In Vitro Lymphocyte Migration Assay (Transwell Method)

This assay quantifies the ability of KRP-204 to inhibit lymphocyte migration towards a chemoattractant.

-

Cell Preparation:

-

Isolate primary lymphocytes from a relevant species or use a suitable lymphocyte cell line.

-

Wash the cells and resuspend them in serum-free RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

In separate tubes, pre-incubate the cell suspension with various concentrations of KRP-204 or a vehicle control for 30 minutes at 37°C.

-

-

Assay Plate Setup:

-

Utilize a 24-well plate with Transwell inserts containing a 5 µm pore size polycarbonate membrane.

-

To the lower chamber of each well, add 600 µL of RPMI 1640 medium containing a chemoattractant, such as 100 nM Sphingosine-1-Phosphate (S1P).

-

Carefully add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation and Quantification:

-

Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, carefully remove the Transwell inserts from the wells.

-

Collect the medium from the lower chamber and quantify the number of migrated cells using a hemocytometer, an automated cell counter, or a fluorescence-based method (e.g., Calcein AM staining).

-

Express the results as the percentage of migrated cells relative to the initial number of cells added to the insert.

-

In Vivo Myocardial Ischemia-Reperfusion Model in Rats

This surgical model is used to evaluate the cardioprotective effects of KRP-204.

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats (250-300g) with sodium pentobarbital (50 mg/kg, intraperitoneally).

-

Perform a tracheotomy and mechanically ventilate the animals with room air.

-

Continuously monitor the electrocardiogram (ECG) throughout the procedure.

-

-

Induction of Ischemia and Reperfusion:

-

Perform a left thoracotomy in the fourth intercostal space to expose the heart.

-

Pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

-

Induce regional ischemia by tightening the suture. Successful occlusion is confirmed by ST-segment elevation on the ECG. The ischemic period is typically 30 minutes.

-

Initiate reperfusion by releasing the snare on the suture. The reperfusion period is typically 24 hours.

-

-

Post-Surgical Care and Analysis:

-

Close the chest cavity and allow the animal to recover in a temperature-controlled environment.

-

Provide appropriate post-operative analgesia.

-

After 24 hours of reperfusion, perform endpoint analyses which may include:

-

Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Serum Biomarkers: Measurement of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).

-

Infarct Size Measurement: Staining of heart sections with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Histological Analysis: Hematoxylin and eosin (H&E) staining to assess tissue damage.

-

Apoptosis Detection: TUNEL staining of heart sections.

-

-

Western Blot Analysis of Pro-Survival Kinases

This method is used to confirm the activation of the RISK and SAFE signaling pathways in cardiac tissue.

-

Protein Lysate Preparation:

-

Excise the ischemic and non-ischemic regions of the heart and immediately freeze in liquid nitrogen.

-

Homogenize the tissue in ice-cold RIPA buffer containing a cocktail of protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

-

Gel Electrophoresis and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt, ERK1/2, and STAT3.

-

Wash the membrane extensively with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Densitometry:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software. Normalize the signal from the phosphorylated protein to the total protein for each sample.

-

Visual Summary of Experimental Evaluation

The comprehensive evaluation of KRP-204 involves a multi-faceted approach, encompassing in vitro characterization, in vivo efficacy studies, and mechanistic analysis.

Caption: A general experimental workflow for the evaluation of KRP-204.

References

- 1. RISK, SAFE, and eNOS pathways in conditioning cardiac protection - Browse Articles - Conditioning Medicine [conditionmed.org]

- 2. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-5984 Hydrochloride (CAS 185035-23-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Compound Identification

N-5984 hydrochloride, with the Chemical Abstracts Service (CAS) registry number 185035-23-8, is a potent and selective β3-adrenergic receptor (β3-AR) agonist. It is also known by the development code KRP-204. It is crucial to note that while the initial inquiry for this technical guide suggested a role as a calcium-sensing receptor (CaSR) antagonist, extensive database and literature review clarifies that the primary and well-documented pharmacological activity of this compound (CAS 185035-23-8) is as a β3-adrenergic receptor agonist. This guide will, therefore, focus on its established mechanism of action and the associated scientific data.

The β3-adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is predominantly expressed in adipose tissue and the urinary bladder. Its activation plays a key role in the regulation of lipolysis and thermogenesis, as well as in the relaxation of the detrusor muscle of the bladder. Consequently, selective β3-AR agonists like this compound have been investigated for their therapeutic potential in metabolic disorders such as obesity and diabetes, and for the treatment of overactive bladder.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 185035-23-8 |

| Synonyms | KRP-204 hydrochloride |

| IUPAC Name | (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid hydrochloride |

| Molecular Formula | C₂₀H₂₃Cl₂NO₅ |

| Molecular Weight | 428.31 g/mol |

Mechanism of Action and Signaling Pathway

As a β3-adrenergic receptor agonist, this compound selectively binds to and activates β3-adrenergic receptors. This activation initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to a stimulatory G-protein (Gs).

Upon agonist binding, the Gs-protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, resulting in the physiological effects associated with β3-AR activation. In adipocytes, this pathway promotes lipolysis, while in the bladder, it leads to smooth muscle relaxation.

In some cellular contexts, the β3-AR can also couple to an inhibitory G-protein (Gi), which can modulate the signaling cascade.

Pharmacological Data

While extensive proprietary data for this compound (KRP-204) is not publicly available, the following table summarizes typical pharmacological parameters investigated for β3-AR agonists. Data for other well-characterized β3-AR agonists are included for comparative purposes.

| Parameter | N-5984 HCl (KRP-204) | Mirabegron (for comparison) |

| Target | β3-Adrenergic Receptor | β3-Adrenergic Receptor |

| Action | Agonist | Agonist |

| EC₅₀ (cAMP assay) | Data not publicly available | ~22.4 nM (human β3-AR) |

| Selectivity | Selective for β3-AR | Selective for β3 vs. β1/β2-AR |

| In Vivo Efficacy | Demonstrated in models of overactive bladder | Effective in increasing bladder capacity |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize β3-adrenergic receptor agonists like this compound.

In Vitro: cAMP Accumulation Assay

This assay quantifies the ability of a compound to stimulate the production of cyclic AMP in cells expressing the β3-adrenergic receptor.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating the β3-AR.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.

-

Cell culture medium (e.g., Ham's F-12) with supplements.

-

This compound stock solution (in DMSO).

-

Isoproterenol (non-selective β-agonist, as a positive control).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or radiometric).

Procedure:

-

Cell Culture: Plate the CHO-β3-AR cells in 96-well plates and grow to confluency.

-

Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes) to prevent cAMP breakdown.

-

Compound Addition: Add varying concentrations of this compound or the control compound (isoproterenol) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 15-30 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the assay kit.

-

cAMP Measurement: Quantify the intracellular cAMP concentration using the chosen assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ value using non-linear regression analysis.

Ex Vivo: Isolated Tissue Bath Assay

This assay assesses the functional effect of a compound on the contractility of isolated smooth muscle tissue, such as the bladder detrusor muscle.

Objective: To evaluate the relaxant effect of this compound on bladder smooth muscle.

Materials:

-

Animal model (e.g., rat or guinea pig).

-

Isolated organ bath system with a force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with carbogen (95% O₂ / 5% CO₂).

-

This compound stock solution.

-

Contractile agent (e.g., carbachol or KCl) to pre-contract the tissue.

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect the urinary bladder. Cut the bladder into longitudinal strips.

-

Mounting: Mount the tissue strips in the organ bath chambers containing the physiological salt solution, maintained at 37°C and aerated with carbogen. Connect one end of the strip to a fixed point and the other to a force transducer.

-

Equilibration: Allow the tissue to equilibrate under a basal resting tension for a specified period (e.g., 60 minutes), with periodic washing.

-

Pre-contraction: Induce a stable contraction of the tissue strips by adding a contractile agent (e.g., carbachol).

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Measurement of Relaxation: Record the changes in muscle tension (relaxation) in response to each concentration of the compound.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Plot the percentage of relaxation against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound would be essential for its development as a therapeutic agent.

-

Pharmacokinetics (PK): This involves the study of the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters to be determined include bioavailability, plasma half-life, volume of distribution, and clearance. These are typically assessed in animal models following oral and intravenous administration.

-

Pharmacodynamics (PD): This relates the concentration of the drug to its pharmacological effect. For this compound, this would involve correlating its plasma concentrations with β3-AR-mediated responses, such as changes in bladder pressure or markers of lipolysis.

Therapeutic Potential and Future Directions

As a selective β3-adrenergic receptor agonist, this compound holds therapeutic potential for conditions where β3-AR activation is beneficial. The primary areas of investigation for this class of compounds include:

-

Overactive Bladder (OAB): By relaxing the detrusor muscle, β3-AR agonists can increase bladder capacity and reduce the symptoms of urgency and frequency.

-

Metabolic Disorders: The role of β3-AR in promoting lipolysis and thermogenesis makes its agonists potential candidates for the treatment of obesity and type 2 diabetes.

Further research on this compound would involve comprehensive preclinical studies to establish its efficacy and safety profile, followed by clinical trials to evaluate its therapeutic utility in human populations.

Conclusion

This compound (CAS 185035-23-8), also known as KRP-204, is a selective β3-adrenergic receptor agonist. Its mechanism of action involves the activation of the Gs-protein/adenylyl cyclase/cAMP signaling pathway, leading to physiological responses such as smooth muscle relaxation and lipolysis. The experimental protocols outlined in this guide provide a framework for the in vitro and ex vivo characterization of this and similar compounds. The therapeutic potential of this compound, particularly in the treatment of overactive bladder and metabolic diseases, warrants further investigation.

N-5984 Hydrochloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-5984 hydrochloride, a compound of interest for researchers in drug development and cellular signaling. This document outlines its chemical properties, mechanism of action, associated signaling pathways, and representative experimental methodologies.

Core Compound Data

This compound, also known by its synonym KRP-204, is a small molecule that has garnered attention for its specific biological activity. The fundamental quantitative data for this compound are summarized below.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1][2] |

| Synonym | KRP-204 | [3] |

| Molecular Formula | C20H22ClNO5.ClH | [1][2] |

| Molecular Weight | 428.31 g/mol | [2] |

| CAS Number | 185035-23-8 | [1][2] |

| Free Base Formula | C20H22ClNO5 | [3][4] |

| Free Base Mol. Weight | 391.85 g/mol | [4] |

| Free Base CAS Number | 220475-76-3 | [3][4] |

Mechanism of Action

N-5984 (KRP-204) is a modulator of the sphingosine-1-phosphate (S1P) receptor, exhibiting selectivity for the S1P receptor subtype 1 (S1PR1). It functions as an agonist at this receptor. The primary mechanism of action for S1PR modulators in an immunological context involves their binding to S1PR1 on lymphocytes. This interaction leads to the internalization of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally directs their exit from lymph nodes. Consequently, this sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, which is a key therapeutic strategy in autoimmune diseases.

Signaling Pathways

The activation of S1PR1 by agonists like N-5984 initiates a cascade of intracellular signaling events. S1P receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins, including Gαi, Gαq/11, and Gα12/13, to trigger downstream pathways.

A closely related S1PR modulator, KRP-203, has been shown to activate the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) pathways. This activation leads to the phosphorylation of key signaling proteins such as AKT, ERK, GSK-3β, JAK2, and STAT3. Given that N-5984 (KRP-204) is also a potent S1PR1 agonist, it is highly probable that it engages similar downstream signaling cascades.

The general S1P/S1PR1 signaling pathway is depicted below:

Experimental Protocols

Detailed experimental protocols are often specific to the research question and laboratory. However, based on studies involving S1PR modulators, a general methodological framework can be outlined.

In Vitro Studies: Receptor Binding and Downstream Signaling

A common objective for in vitro studies is to characterize the binding affinity and functional activity of the compound at its target receptor and to elucidate the downstream signaling pathways.

-

Cell Culture: Relevant cell lines endogenously expressing or engineered to overexpress S1PR1 are cultured under standard conditions.

-

Receptor Binding Assays: Competitive binding assays using a radiolabeled ligand for S1PR1 are performed to determine the binding affinity (Ki or IC50) of N-5984.

-

Functional Assays: GTPγS binding assays or second messenger assays (e.g., cAMP measurement) are used to determine the functional activity (EC50 and efficacy) of N-5984 as an agonist.

-

Western Blotting: To analyze the activation of downstream signaling pathways, cells are treated with N-5984 for various times. Cell lysates are then subjected to SDS-PAGE and Western blotting using phospho-specific antibodies against proteins like AKT, ERK, and STAT3 to assess their phosphorylation status.

In Vivo Studies: Efficacy in Animal Models

In vivo studies are crucial for evaluating the therapeutic potential of N-5984 in relevant disease models. For instance, in a mouse model of nociceptive pain, a related S1PR1 modulator was administered to assess its effects.

-

Animal Models: Appropriate animal models of disease (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis, or models of ischemia-reperfusion injury) are selected.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment: The therapeutic efficacy is evaluated by monitoring disease-specific parameters. This could include clinical scoring of disease severity, histological analysis of affected tissues, or measurement of biomarkers in blood or tissue samples.

-

Pharmacodynamic Analysis: To confirm target engagement in vivo, lymphocyte counts in peripheral blood can be monitored, as S1PR1 modulators are expected to cause a reduction in circulating lymphocytes.

A generalized workflow for an in vivo experiment is illustrated below:

References

- 1. [PDF] Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis | Semantic Scholar [semanticscholar.org]

- 2. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of a KRP-based pH-responsive drug delivery system for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-5984 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5984 hydrochloride is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) superfamily. Primarily expressed in adipose tissue, the β3-AR plays a crucial role in the regulation of lipolysis and thermogenesis. Activation of β3-AR by an agonist like this compound initiates a signaling cascade that has significant implications for metabolic research, particularly in the areas of obesity and type 2 diabetes. These application notes provide detailed protocols for studying the effects of this compound in common cell culture models.

Mechanism of Action: β3-Adrenergic Receptor Signaling

This compound exerts its effects by binding to and activating the β3-adrenergic receptor. This activation stimulates the associated Gs alpha subunit (Gαs) of the heterotrimeric G protein. The activated Gαs, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin in adipocytes, leading to the breakdown of triglycerides (lipolysis) and the release of free fatty acids and glycerol.

Caption: β3-Adrenergic Receptor Signaling Pathway activated by N-5984.

Data Presentation

Table 1: Potency of this compound in cAMP Accumulation Assay

| Cell Line | Assay Type | Parameter | Value (nM) |

| CHO-K1 (expressing human β3-AR) | cAMP Assay | EC50 | User-defined |

| HEK293 (expressing human β3-AR) | cAMP Assay | EC50 | User-defined |

Table 2: Effect of this compound on Adipocyte Differentiation

| Cell Line | Assay Type | Parameter | Concentration (µM) | Result |

| 3T3-L1 | Adipocyte Differentiation | Effective Concentration | User-defined | User-defined |

| Primary Preadipocytes | Adipocyte Differentiation | Effective Concentration | User-defined | User-defined |

Experimental Protocols

Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of lipid accumulation, a key feature of mature adipocytes.

Caption: Workflow for 3T3-L1 Adipocyte Differentiation and Analysis.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Formalin (10%)

-

Oil Red O solution

-

Isopropanol

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin). Include varying concentrations of this compound in the treatment groups.

-

Maintenance (Day 2): After 48 hours, replace the differentiation medium with maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), again including the respective concentrations of this compound.

-

Maturation (Day 4 onwards): After another 48 hours, replace the maintenance medium with fresh DMEM containing 10% FBS. Change the medium every 2 days.

-

Assessment of Differentiation (Day 8-10):

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 20-30 minutes to visualize lipid droplets.

-

Wash extensively with water.

-

Elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm to quantify lipid accumulation.

-

Protocol 2: Cyclic AMP (cAMP) Accumulation Assay

This protocol measures the intracellular accumulation of cAMP in response to β3-AR activation by this compound. It is typically performed in a cell line stably expressing the human β3-adrenergic receptor, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.

Caption: Workflow for cAMP Accumulation Assay.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human β3-adrenergic receptor

-

Appropriate cell culture medium and supplements

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)

-

This compound

-

Assay buffer (e.g., HBSS or PBS with calcium and magnesium)

-

Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Cell Seeding: Seed the β3-AR expressing cells into a 96- or 384-well plate and culture overnight.

-

Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Pre-incubation: Add assay buffer containing a PDE inhibitor to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C. This step prevents the degradation of newly synthesized cAMP.

-

Compound Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., isoproterenol). Incubate for the desired time (e.g., 15-60 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable non-linear regression analysis.

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals. A comprehensive safety data sheet (SDS) should be consulted before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

Application Notes and Protocols for N-5984 Hydrochloride in Animal Models: A General Framework Based on Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Initial Research Findings on N-5984 Hydrochloride (KRP-204)

Comprehensive searches for "this compound" and its known synonym, "KRP-204," yielded limited publicly available information regarding its specific applications in animal models. No detailed experimental protocols, quantitative data from in vivo studies, or specific signaling pathway information directly pertaining to this compound could be retrieved from the scientific literature or patent databases.

Therefore, the following application notes and protocols are based on the established methodologies for a well-characterized class of compounds to which this compound likely belongs: Fatty Acid Amide Hydrolase (FAAH) inhibitors . FAAH is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide.[1][2] Inhibiting FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[1] These protocols will provide researchers with a general framework for designing and conducting preclinical studies with novel FAAH inhibitors like this compound.

General Application Notes for FAAH Inhibitors in Animal Models

FAAH inhibitors are primarily investigated for their therapeutic potential in pain, inflammation, anxiety, and other neurological disorders. The choice of animal model is critical and should align with the specific research question.

Table 1: Common Animal Models for Evaluating FAAH Inhibitors

| Therapeutic Area | Animal Model | Typical Outcome Measures |

| Neuropathic Pain | Chronic Constriction Injury (CCI) of the sciatic nerve | Mechanical allodynia (von Frey filaments), Thermal hyperalgesia (hot/cold plate) |

| Spared Nerve Injury (SNI) | Mechanical allodynia, Cold allodynia (acetone test) | |

| Inflammatory Pain | Complete Freund's Adjuvant (CFA) induced inflammation | Paw volume (plethysmometer), Mechanical allodynia, Thermal hyperalgesia |

| Carrageenan-induced paw edema | Paw volume, Inflammatory cell infiltration (histology) | |

| Anxiety | Elevated Plus Maze (EPM) | Time spent in open arms, Number of entries into open arms |

| Light-Dark Box Test | Time spent in the light compartment, Transitions between compartments | |

| Marble Burying Test | Number of marbles buried |

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for the specific FAAH inhibitor, animal species, and research objectives.

Protocol 1: Evaluation of Analgesic Efficacy in a Neuropathic Pain Model (CCI)

Objective: To assess the ability of an FAAH inhibitor to reverse mechanical allodynia in a rat model of chronic constriction injury.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound (or other FAAH inhibitor)

-

Vehicle (e.g., saline, 5% DMSO/5% Tween 80/90% saline)

-

Isoflurane for anesthesia

-

Surgical instruments

-

4-0 chromic gut suture

-

Von Frey filaments

Procedure:

-

CCI Surgery:

-

Anesthetize the rat with isoflurane.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing.

-

Close the incision with sutures.

-

Allow the animals to recover for 7-14 days to develop stable mechanical allodynia.

-

-

Assessment of Mechanical Allodynia:

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

-

The paw withdrawal threshold (PWT) is determined using the up-down method.

-

-

Drug Administration:

-

Establish a baseline PWT for all animals.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)).

-

Dose-response studies are recommended to determine the optimal effective dose.

-

-

Post-treatment Assessment:

-

Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.

-

Table 2: Example Data for Analgesic Efficacy of an FAAH Inhibitor

| Treatment Group | Dose (mg/kg, i.p.) | Baseline PWT (g) | PWT at 60 min post-dose (g) | % Reversal of Allodynia |

| Vehicle | - | 2.5 ± 0.3 | 2.8 ± 0.4 | 5% |

| FAAH Inhibitor X | 1 | 2.4 ± 0.2 | 6.5 ± 0.8 | 45% |

| FAAH Inhibitor X | 3 | 2.6 ± 0.3 | 10.2 ± 1.1 | 80% |

| FAAH Inhibitor X | 10 | 2.5 ± 0.2 | 14.5 ± 1.5 | 100% |

| p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |

Protocol 2: Evaluation of Anxiolytic Activity in the Elevated Plus Maze (EPM)

Objective: To determine the anxiolytic-like effects of an FAAH inhibitor in mice.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

This compound (or other FAAH inhibitor)

-

Vehicle

-

Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video tracking software

Procedure:

-

Acclimation:

-

Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

-

-

Drug Administration:

-

Administer this compound or vehicle (e.g., i.p.) 30 minutes before the test.

-

-

EPM Test:

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera.

-

-

Data Analysis:

-

Analyze the video recordings to determine:

-

The percentage of time spent in the open arms.

-

The percentage of entries into the open arms.

-

Total distance traveled (to assess for locomotor effects).

-

-

Table 3: Example Data for Anxiolytic Activity of an FAAH Inhibitor

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms | Total Distance (cm) |

| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 1520 ± 150 |

| FAAH Inhibitor Y | 1 | 25.8 ± 3.5 | 32.1 ± 4.1 | 1580 ± 160 |

| FAAH Inhibitor Y | 3 | 38.4 ± 4.2 | 45.6 ± 5.3 | 1610 ± 140 |

| *p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound as an FAAH inhibitor.

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Important Considerations

-

Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to characterize the PK/PD profile of this compound to inform dose selection and the timing of behavioral assessments. This includes determining its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Selectivity: The selectivity of this compound for FAAH over other serine hydrolases and receptors should be confirmed to ensure that the observed effects are target-specific.

-

Vehicle Selection: The vehicle used to dissolve this compound should be tested alone to ensure it does not have any behavioral effects.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these generalized guidelines and adapting them to the specific properties of this compound, researchers can effectively evaluate its therapeutic potential in relevant animal models. Further dose-finding studies and detailed characterization of its pharmacological profile will be necessary to establish robust and reproducible results.

References

Application Notes and Protocols for N-5984 Hydrochloride (KRP-203) in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of N-5984 hydrochloride, also known as KRP-203 or Mocravimod, in mice. The information is compiled from various in vivo studies and is intended to guide researchers in designing their experimental protocols.

Mechanism of Action

This compound (KRP-203) is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] In vivo, KRP-203 is phosphorylated to its active form, which then binds to S1P1.[3] This interaction leads to the internalization of the receptor, effectively antagonizing the natural ligand, sphingosine-1-phosphate (S1P). The primary downstream effect of S1P1 agonism by KRP-203 is the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction of circulating lymphocytes.[1][4][5] This immunomodulatory effect makes KRP-203 a compound of interest for autoimmune diseases, transplantation, and other inflammatory conditions.

Dosage and Administration in Mice

The dosage and administration of this compound in mice can vary depending on the experimental model and research objectives. The following tables summarize the dosages and administration routes reported in various studies.

Table 1: Oral Administration of this compound (KRP-203) in Mice

| Mouse Model | Dosage | Frequency | Duration | Key Findings | Reference |

| LDL-R-/- (Atherosclerosis) | 3.0 mg/kg | Daily | 6 and 16 weeks | Reduced atherosclerotic lesion formation. | [1][6] |

| IL-10-/- (Colitis) | Not specified | Not specified | 1 and 4 weeks | Prevented body weight loss and reduced lymphocyte infiltration in the colon. | [4][5] |

Table 2: Intraperitoneal Administration of this compound (KRP-203) in Mice

| Mouse Model | Dosage | Frequency | Duration | Key Findings | Reference |

| Acute Graft-versus-Host Disease | 3 mg/kg | Every second day | Until the end of the experiment | Inhibited alloreactive T-cell migration to the host thymus. | [7] |

Experimental Protocols

Below are detailed protocols for the administration of this compound in mice, based on the cited literature.

Protocol 1: Oral Gavage Administration for Atherosclerosis Studies in LDL-R-/- Mice

Objective: To investigate the effect of this compound on the development of atherosclerosis.

Materials:

-

This compound (KRP-203)

-